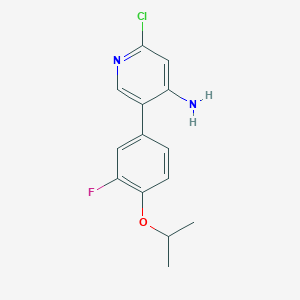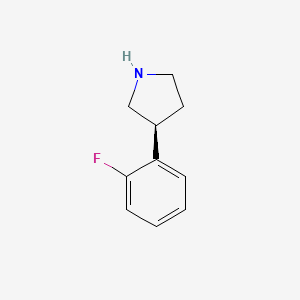
(S)-3-(2-Fluorophenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(2-Fluorophenyl)pyrrolidine is an organic compound with the molecular formula C10H12FN. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields, including organic synthesis, pharmaceuticals, and agrochemicals, due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2-Fluorophenyl)pyrrolidine typically involves the reaction of 2-fluorobenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then reduced to yield the desired pyrrolidine derivative. Common reducing agents include sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the scalability and cost-effectiveness of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-(2-Fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted aromatic ring, where nucleophiles like hydroxide or amines replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide or amines in polar solvents like ethanol or water.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated pyrrolidine derivatives.
Substitution: Hydroxyl or amine-substituted aromatic compounds.
Applications De Recherche Scientifique
(S)-3-(2-Fluorophenyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the production of agrochemicals and dyestuffs.
Mécanisme D'action
The mechanism of action of (S)-3-(2-Fluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the aromatic ring can enhance binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions with target proteins. This interaction can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-(2-Fluorophenyl)pyrrolidine
- ®-3-(2-Fluorophenyl)pyrrolidine
- (S)-3-(4-Fluorophenyl)pyrrolidine
Uniqueness
(S)-3-(2-Fluorophenyl)pyrrolidine is unique due to its specific chiral configuration and the position of the fluorine atom on the aromatic ring. This configuration can significantly influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C10H12FN |
|---|---|
Poids moléculaire |
165.21 g/mol |
Nom IUPAC |
(3S)-3-(2-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H12FN/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-4,8,12H,5-7H2/t8-/m1/s1 |
Clé InChI |
LFPKQKJXQFPLOD-MRVPVSSYSA-N |
SMILES isomérique |
C1CNC[C@@H]1C2=CC=CC=C2F |
SMILES canonique |
C1CNCC1C2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



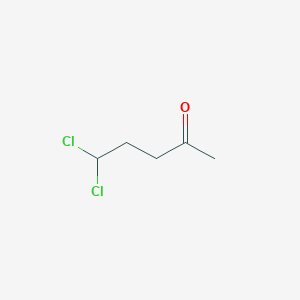

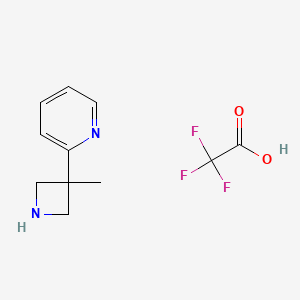
![5-chloro-2-[(chloromethyl)sulfonyl]Pyrimidine](/img/structure/B13887993.png)

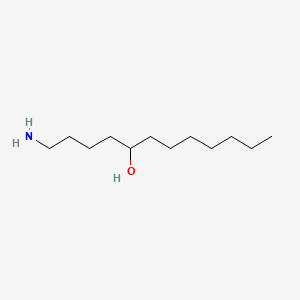
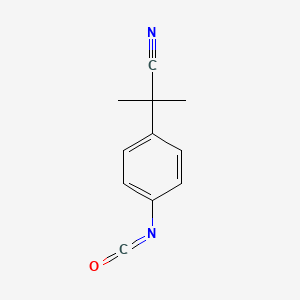
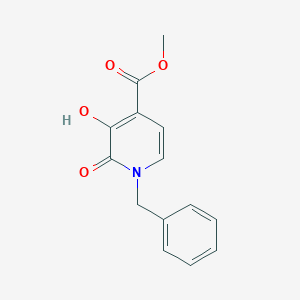

![2-bromo-1H-imidazo[4,5-d]pyridazine](/img/structure/B13888025.png)


